Cas no 23107-52-0 (2-(hydroxymethyl)cyclobutan-1-one)
2-(hydroxymethyl)cyclobutan-1-one Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanone, 2-(hydroxymethyl)-
- 2-(Hydroxymethyl)cyclobutanone
- 2-(hydroxymethyl)cyclobutan-1-one
- 2-(hydroxymethyl)-cyclobutan-1-one
- CS-0045469
- AS-51899
- YAA10752
- PB37542
- SB10896
- SCHEMBL7705041
- MFCD23106469
- SY098876
- P13853
- AKOS025403762
- Ethyl 1-Boc-hexahydrocyclopenta-[c]pyrrole-5-carboxylate
- 2-methylolcyclobutan-1-one
- EN300-6737744
- 23107-52-0
-
- MDL: MFCD23106469
- Inchi: 1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2
- InChI Key: SWWZYFVOUUTMPJ-UHFFFAOYSA-N
- SMILES: O=C1CCC1CO
Computed Properties
- Exact Mass: 100.05244
- Monoisotopic Mass: 100.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 88.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
2-(hydroxymethyl)cyclobutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321240-1g |
2-(Hydroxymethyl)cyclobutanone |
23107-52-0 | 95% | 1g |
$548 | 2021-06-15 | |
| Chemenu | CM321240-1g |
2-(Hydroxymethyl)cyclobutanone |
23107-52-0 | 95% | 1g |
$738 | 2024-07-28 | |
| Apollo Scientific | OR922566-500mg |
2-(Hydroxymethyl)cyclobutan-1-one |
23107-52-0 | 500mg |
£482.00 | 2023-09-02 | ||
| Apollo Scientific | OR922566-1g |
2-(Hydroxymethyl)cyclobutan-1-one |
23107-52-0 | 1g |
£715.00 | 2025-02-20 | ||
| abcr | AB459037-500 mg |
2-(Hydroxymethyl)cyclobutanone; . |
23107-52-0 | 500MG |
€502.80 | 2022-06-10 | ||
| abcr | AB459037-1 g |
2-(Hydroxymethyl)cyclobutanone; . |
23107-52-0 | 1g |
€731.90 | 2022-06-10 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H175828-500mg |
2-(hydroxymethyl)cyclobutan-1-one |
23107-52-0 | 97% | 500mg |
¥10506.90 | 2023-09-02 | |
| eNovation Chemicals LLC | D572084-500MG |
2-(hydroxymethyl)cyclobutan-1-one |
23107-52-0 | 97% | 500mg |
$360 | 2024-05-23 | |
| eNovation Chemicals LLC | D572084-1G |
2-(hydroxymethyl)cyclobutan-1-one |
23107-52-0 | 97% | 1g |
$540 | 2024-05-23 | |
| eNovation Chemicals LLC | D572084-5G |
2-(hydroxymethyl)cyclobutan-1-one |
23107-52-0 | 97% | 5g |
$1625 | 2024-05-23 |
2-(hydroxymethyl)cyclobutan-1-one Suppliers
2-(hydroxymethyl)cyclobutan-1-one Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-(hydroxymethyl)cyclobutan-1-one
2-(Hydroxymethyl)cyclobutan-1-one: A Comprehensive Overview
2-(Hydroxymethyl)cyclobutan-1-one, also known by its CAS registry number 23107-52-0, is a cyclic ketone with a hydroxymethyl substituent. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and versatile applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and potential uses.
The molecular structure of 2-(hydroxymethyl)cyclobutan-1-one consists of a four-membered cyclobutane ring with a ketone group at position 1 and a hydroxymethyl group at position 2. This arrangement imparts the molecule with a high degree of strain due to the small ring size, which can influence its reactivity and stability. Researchers have explored the implications of this strain in various chemical transformations, particularly in enantioselective synthesis and catalytic processes.
One of the most notable applications of 2-(hydroxymethyl)cyclobutan-1-one is in the synthesis of bioactive compounds. Recent studies have demonstrated its utility as an intermediate in the construction of complex natural product analogs. For instance, its participation in tandem cyclization reactions has enabled the formation of polycyclic frameworks that are reminiscent of certain alkaloids and terpenoids. These findings underscore its potential as a valuable building block in drug discovery efforts.
In addition to its role in organic synthesis, 2-(hydroxymethyl)cyclobutan-1-one has been investigated for its properties in materials science. Its ability to undergo reversible hydrogen bonding interactions has led to its consideration as a component in self-healing polymers and stimuli-responsive materials. Preliminary experiments have shown promising results, suggesting that this compound could contribute to the development of advanced materials with tailored functionalities.
The synthesis of 2-(hydroxymethyl)cyclobutan-1-one has also been a topic of extensive research. Traditional methods often involve multi-step procedures that may require harsh conditions or expensive reagents. However, recent breakthroughs have introduced more efficient protocols, such as enantioselective catalysis using organocatalysts or transition metal catalysts. These advancements not only improve the yield and purity of the compound but also reduce environmental impact, aligning with green chemistry principles.
From an analytical standpoint, 2-(hydroxymethyl)cyclobutan-1-one can be characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide insights into its molecular structure, purity, and stability under different conditions. Furthermore, computational studies employing density functional theory (DFT) have shed light on its electronic structure and reactivity patterns, aiding in the design of novel chemical reactions.
In conclusion, 2-(hydroxymethyl)cyclobutan-1-one (CAS No 23107-52-0) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as an important tool for future research and development. As ongoing studies continue to uncover new facets of this compound's behavior, it is likely to play an increasingly prominent role in both academic and industrial settings.
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